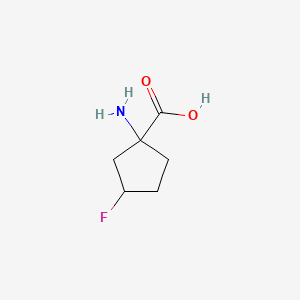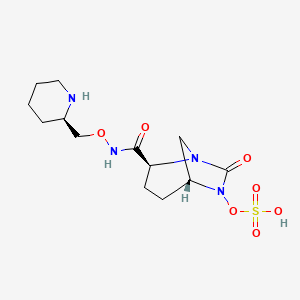
Antibacterial agent 38
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial agent 38 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 38 involves a multi-step process. The initial step typically includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of various functional groups to enhance its antibacterial activity. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound is carried out in large reactors where the reaction conditions are meticulously monitored. The process includes purification steps such as crystallization and chromatography to obtain the final product with the desired specifications. The scalability of the synthesis process ensures that the compound can be produced in large quantities to meet market demands.
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial agent 38 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions often require specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties that can be tailored for specific applications.
Aplicaciones Científicas De Investigación
Antibacterial agent 38 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic methodologies.
Biology: It serves as a tool to investigate bacterial cell wall synthesis and the mechanisms of resistance.
Medicine: It is being explored as a potential treatment for bacterial infections, particularly those caused by multi-drug resistant strains.
Industry: It is used in the development of antibacterial coatings and materials to prevent bacterial contamination.
Mecanismo De Acción
The mechanism of action of antibacterial agent 38 involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts the integrity of the cell wall, leading to bacterial cell death. The molecular pathways involved include the inhibition of transpeptidase and carboxypeptidase enzymes.
Comparación Con Compuestos Similares
Antibacterial agent 38 is unique in its structure and mechanism of action compared to other similar compounds. Some of the similar compounds include:
Penicillin: Unlike this compound, penicillin targets a different set of enzymes and has a different core structure.
Cephalosporins: These compounds also inhibit cell wall synthesis but have a broader spectrum of activity.
Carbapenems: These are highly potent antibacterial agents with a similar mechanism of action but are structurally different from this compound.
The uniqueness of this compound lies in its ability to overcome resistance mechanisms that affect other antibacterial agents, making it a valuable addition to the arsenal against bacterial infections.
Propiedades
Fórmula molecular |
C13H22N4O7S |
|---|---|
Peso molecular |
378.40 g/mol |
Nombre IUPAC |
[(2S,5R)-7-oxo-2-[[(2R)-piperidin-2-yl]methoxycarbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C13H22N4O7S/c18-12(15-23-8-9-3-1-2-6-14-9)11-5-4-10-7-16(11)13(19)17(10)24-25(20,21)22/h9-11,14H,1-8H2,(H,15,18)(H,20,21,22)/t9-,10-,11+/m1/s1 |
Clave InChI |
DQAAOYQVZVPGLQ-MXWKQRLJSA-N |
SMILES isomérico |
C1CCN[C@H](C1)CONC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)O |
SMILES canónico |
C1CCNC(C1)CONC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,8-Difluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B13907818.png)
![6-Hydroxyspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13907825.png)

![6-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13907838.png)
![ethyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate](/img/structure/B13907839.png)

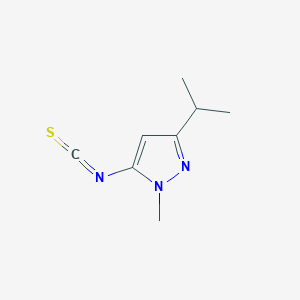
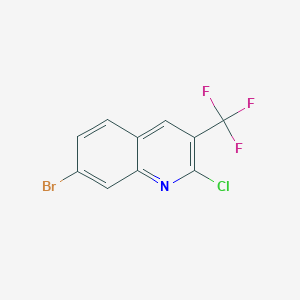
![4-[(E)-1-cyano-2-phenylethenyl]benzonitrile](/img/structure/B13907858.png)
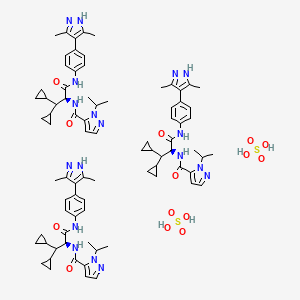
![Methyl furo[3,2-b]pyridine-3-carboxylate](/img/structure/B13907866.png)
